What are the physical and chemical properties of dimethylphosphinic chloride?
What are the physical and chemical properties of dimethylphosphinic chloride?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and safety properties of dimethylphosphinic chloride (CAS No. 1111-92-8). The information is compiled to support laboratory research and development activities, with a focus on data presentation, experimental considerations, and safety protocols.
Chemical Identity and Physical Properties
Dimethylphosphinic chloride is an organophosphorus compound with the chemical formula C₂H₆ClOP.[1][2] It is a solid at room temperature, appearing as a white to light yellow or tan crystalline substance.[3][4][5][6] It is recognized for its high reactivity, particularly its sensitivity to moisture.[1][3][7]
Table 1: Physical and Chemical Properties of Dimethylphosphinic Chloride
| Property | Value | Reference(s) |
| CAS Number | 1111-92-8 | [3] |
| Molecular Formula | C₂H₆ClOP | [5][7] |
| Molecular Weight | 112.50 g/mol | [3][7] |
| Appearance | White to light yellow/pale cream/light red/tan crystalline powder or solid. | [3][4][5][8] |
| Melting Point | 65-75 °C (lit.) | [3][5][8] |
| Boiling Point | 204 °C (lit.) at 760 mmHg | [3][8] |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in Chloroform (Sparingly), Methanol (Slightly).[1][4] Reacts with water. | |
| Flash Point | Not applicable | |
| InChI Key | CVNMBKFJYRAHPO-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CP(=O)(C)Cl | [5][6] |
Chemical Reactivity and Applications
Dimethylphosphinic chloride is a highly reactive compound primarily used as a reagent in organic synthesis. Its reactivity is centered around the electrophilic phosphorus atom, making it susceptible to nucleophilic attack.
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze to form dimethylphosphinic acid and hydrogen chloride gas.[1][3][7] This necessitates handling under inert and anhydrous conditions.
-
Phosphorylating Agent: It serves as an effective phosphorylating agent, used to introduce the dimethylphosphinyl group
onto various nucleophiles such as alcohols, amines, and thiols.(CH3)2P(O)− -
Peptide Synthesis: It is utilized in the protection of amino acids during peptide synthesis.[4][9]
-
Reagent in Synthesis: The compound has been used in the preparation of other organophosphorus compounds, such as dimethyl-ethynylphosphine oxide.[4] Studies have also investigated the kinetics and mechanisms of its reactions with anilines and pyridines in acetonitrile.[4]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of dimethylphosphinic chloride. While specific spectral data points are not detailed in the provided search results, the availability of various spectra has been noted.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are available for dimethylphosphinic chloride, which are essential for confirming its structure.[2][10]
-
Infrared (IR) Spectroscopy: IR spectra, specifically ATR-IR, are also available and can be used to identify functional groups present in the molecule.[2] The P=O bond typically shows a strong absorption in the IR spectrum.
Safety and Hazard Information
Dimethylphosphinic chloride is classified as a corrosive material that can cause severe skin burns and eye damage.[2][7][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [4] |
| Signal Word | Danger | [4][8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7][8] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. (Summary: Do not breathe dust, wear protective gear, and follow specific first aid procedures for exposure). | [3][7][8] |
| Hazard Class | 8 | [3][4] |
| Packing Group | II | [3][4] |
| Storage | Store locked up in a refrigerator under an inert atmosphere.[1][4][8] It is designated under Storage Class 8A for combustible corrosive hazardous materials. |
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[8]
Experimental Protocols and Handling
Due to its reactivity, specific protocols must be followed when using dimethylphosphinic chloride. The following section outlines general best practices derived from procedures for similar reactive organophosphorus chlorides.
General Handling Workflow:
The diagram below illustrates a logical workflow for handling a moisture-sensitive and corrosive reagent like dimethylphosphinic chloride in a typical synthetic reaction.
References
- 1. 1111-92-8 CAS MSDS (DIMETHYLPHOSPHINIC CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Dimethylphosphinic chloride | C2H6ClOP | CID 517954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylphosphinic chloride | Phosphinic chloride, dimethyl- | C2H6ClOP - Ereztech [ereztech.com]
- 4. DIMETHYLPHOSPHINIC CHLORIDE | 1111-92-8 [chemicalbook.com]
- 5. Dimethylphosphinic chloride, 97+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Dimethylphosphinic chloride, 97+% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. spectrabase.com [spectrabase.com]
